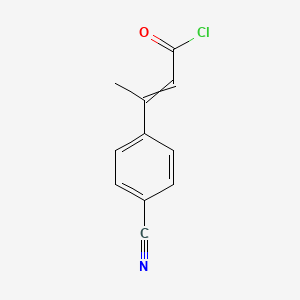
3-(4-Cyanophenyl)but-2-enoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Cyanophenyl)but-2-enoyl chloride is an organic compound with the molecular formula C11H8ClNO It is a derivative of butenoyl chloride, featuring a cyanophenyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)but-2-enoyl chloride typically involves the reaction of 3-(4-cyanophenyl)acrylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction scheme is as follows:
3-(4-Cyanophenyl)acrylic acid+SOCl2→3-(4-Cyanophenyl)but-2-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the product.
化学反応の分析
Types of Reactions
3-(4-Cyanophenyl)but-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(4-cyanophenyl)acrylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
3-(4-Cyanophenyl)acrylic Acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
科学的研究の応用
3-(4-Cyanophenyl)but-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Material Science: Utilized in the preparation of polymers and other advanced materials.
作用機序
The mechanism of action of 3-(4-Cyanophenyl)but-2-enoyl chloride primarily involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
3-(4-Cyanophenyl)acrylic Acid: The precursor to 3-(4-Cyanophenyl)but-2-enoyl chloride.
4-Cyanobenzoyl Chloride: Another acyl chloride with a cyanophenyl group, but with different reactivity and applications.
3-(4-Cyanophenyl)propanoic Acid: A related compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of an acyl chloride with the presence of a cyanophenyl group
特性
CAS番号 |
750647-42-8 |
|---|---|
分子式 |
C11H8ClNO |
分子量 |
205.64 g/mol |
IUPAC名 |
3-(4-cyanophenyl)but-2-enoyl chloride |
InChI |
InChI=1S/C11H8ClNO/c1-8(6-11(12)14)10-4-2-9(7-13)3-5-10/h2-6H,1H3 |
InChIキー |
GCFGUIHPTCJAAI-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)Cl)C1=CC=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



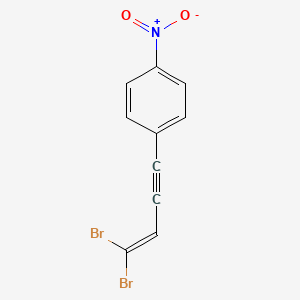


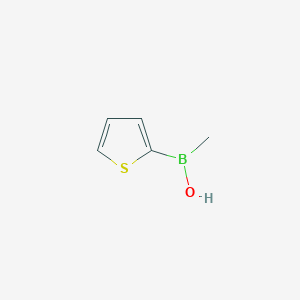
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
![2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-](/img/structure/B12528482.png)
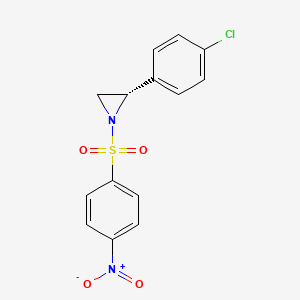
![2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline](/img/structure/B12528492.png)
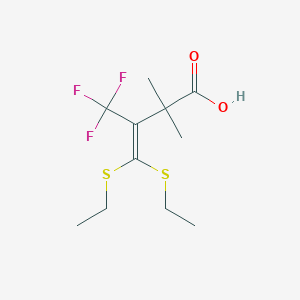
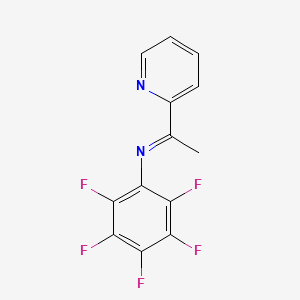
![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)
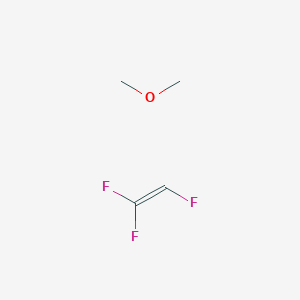
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12528543.png)
